2'-Deoxysangivamycin is a nucleoside analog derived from the antibiotic sangivamycin, which is known for its potential antiviral and antitumor activities. This compound is classified as a purine nucleoside and exhibits structural similarities to naturally occurring nucleosides, making it a subject of interest in medicinal chemistry and pharmaceutical research.
2'-Deoxysangivamycin is synthesized from natural products and is part of a broader class of compounds known as nucleoside analogs. These compounds are often derived from modifications of natural nucleosides to enhance their biological activity or alter their pharmacokinetic properties. The classification of 2'-deoxysangivamycin falls under purine nucleosides due to its structural features, which include a purine base linked to a sugar moiety.
The synthesis of 2'-deoxysangivamycin has been achieved through various methods, including total synthesis and glycosylation techniques. One notable approach involves the Vorbrüggen glycosylation, where protected ribofuranose derivatives are reacted with appropriate nucleobases under acidic conditions.
The molecular structure of 2'-deoxysangivamycin consists of a purine base linked to a deoxyribose sugar. The chemical formula is , and it features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm its structure, providing insights into its conformational properties .
2'-Deoxysangivamycin undergoes various chemical reactions typical of nucleoside analogs:
These reactions are essential for understanding its potential applications in therapeutic contexts .
The mechanism of action for 2'-deoxysangivamycin primarily involves its incorporation into DNA during replication. Once incorporated, it disrupts normal DNA synthesis by:
This mechanism underlies its potential use as an antiviral agent by targeting viral replication processes .
These properties are crucial for determining the compound's stability, reactivity, and suitability for various applications .
2'-Deoxysangivamycin has several scientific applications:
Ongoing research continues to explore its full potential in these areas, aiming to develop effective therapeutic agents based on its unique properties .
Molecular Formula & Weight: 2'-Deoxysangivamycin (CAS No. 83379-28-6) has the chemical formula C₁₂H₁₅N₅O₄ and a molecular weight of 293.28 g/mol. Its structure comprises a 7-(2-deoxy-β-D-ribofuranosyl) group attached to a 4-aminopyrrolo[2,3-d]pyrimidine-5-carboxamide base [1] [5]. The absence of a hydroxyl group at the 2'-position distinguishes it from the parent compound sangivamycin and confers metabolic stability against certain phosphorylases [4].
Key Structural Attributes:
Table 1: Structural and Physicochemical Properties of 2'-Deoxysangivamycin
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₁₂H₁₅N₅O₄ | Confirmed via MS [1] |
CAS Registry Number | 83379-28-6 | Unique identifier [1] |
SMILES | C1=C(C3=C([N]1C2OC(C(O)C2)CO)N=CN=C3N)C(=O)N | Stereochemistry specified [5] |
pKa | 13.30 ± 0.60 | Predicted [1] |
Boiling Point | 763.7 ± 60.0 °C | Predicted [1] |
Classification: It belongs to the pyrrolopyrimidine nucleoside antibiotic family, sharing structural homology with toxoflavin and toyocamycin [8]. Its deoxygenation at C2' classifies it as a 2'-deoxyribonucleoside analogue, positioning it as a potential DNA synthesis inhibitor [4].
Discovery Timeline:
Synthetic Evolution: Early routes suffered from low anomeric selectivity. The "sodium salt glycosylation method" improved β-anomer yield by chelating the pyrrole sodium salt with 1-bromo-2-deoxy-3,5-di-O-(p-toluoyl)-D-erythro-pentofuranose [8]. This innovation facilitated gram-scale production for biological testing.
Table 2: Key Historical Milestones in 2'-Deoxysangivamycin Research
Year | Milestone | Significance |
---|---|---|
1986 | Total synthesis achieved [8] | Enabled structural optimization & biological studies |
1995 | Antiviral activity vs. HCMV, HIV, VZV confirmed [4] | Identified sub-μM inhibition of viral polymerases |
2012 | Broad-spectrum nucleoside analogue review [2] | Contextualized among modern antiviral scaffolds |
Research Drivers: The compound’s development paralleled efforts to overcome resistance to first-generation nucleoside antibiotics. Its 2'-deoxy modification aimed to enhance cellular uptake and metabolic stability relative to sangivamycin [2] [4].
Antiviral Mechanisms: 2'-Deoxysangivamycin inhibits viral polymerases through competitive binding and chain termination. Phosphorylation by cellular kinases generates its 5'-triphosphate, which competes with dGTP for incorporation into viral DNA. Upon incorporation, the carboxamide moiety sterically hinders elongation, terminating DNA synthesis [4]. Activity is pronounced against:
Anticancer Activity: The compound suppresses proliferation in L1210 leukemia cells (IC₅₀ = 3–5 μM) by inhibiting protein kinases involved in cell-cycle progression, notably cyclin-dependent kinases (CDKs) and p21-activated kinases (PAKs) [4]. Recent molecular dynamics simulations confirm stable binding to PAK4’s ATP pocket via hydrogen bonds with Val447 and Glu396 residues [4].
Role in Antibiotic Drug Discovery:
Table 3: Biological Activity Profile of 2'-Deoxysangivamycin and Analogues
Activity Metric | 2'-Deoxysangivamycin | 2'-Deoxy-ara-thiosangivamycin | Sangivamycin |
---|---|---|---|
L1210 Leukemia IC₅₀ (μM) | 3 | 5 | 0.5 |
HCMV IC₅₀ (nM) | 4–25 | 30–500 | 50–100 |
HIV Inhibition | + | + | - |
Key Limitation | Cytotoxicity (IC₅₀ = 0.2–5.5 μM) | Lower potency vs. HCMV | Poor bioavailability |
Research Gaps: Current studies lack in vivo efficacy data and pharmacokinetic profiling. Synergistic effects with clinically established nucleosides (e.g., acyclovir for herpesviruses) remain unexplored [4] [6].
Concluding Remarks
2'-Deoxysangivamycin exemplifies the strategic optimization of nucleoside antibiotics through targeted deoxygenation. Its validated activity against DNA viruses and kinase-driven cancers underscores the therapeutic potential of pyrrolopyrimidine scaffolds. Future research should prioritize prodrug strategies (e.g., phosphoramidates) to mitigate cytotoxicity and expand in vivo applications [2] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: